Patamostat mesilate

Serine Protease Inhibition Trypsin IC50 Acute Pancreatitis Research

Select Patamostat mesilate for acute pancreatitis and DIC research requiring balanced trypsin (IC50 39 nM) and plasmin (IC50 950 nM) inhibition with validated in vivo dosing (0.03-3.0 mg/kg). Its unique dual HDAC inhibitory activity, not found in nafamostat, camostat, or gabexate, makes it essential for epigenetic cancer studies. Ensure lot-specific ≥98% purity for reproducible comparative pharmacology.

Molecular Formula C21H24N4O7S2
Molecular Weight 508.6 g/mol
CAS No. 114568-32-0
Cat. No. B052478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePatamostat mesilate
CAS114568-32-0
Synonyms4-(2-succinimidoethylthio)phenyl 4-guanidinobenzoate
E 3123
E-3123
E3123
Molecular FormulaC21H24N4O7S2
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CC(=O)N(C1=O)CCSC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N
InChIInChI=1S/C20H20N4O4S.CH4O3S/c21-20(22)23-14-3-1-13(2-4-14)19(27)28-15-5-7-16(8-6-15)29-12-11-24-17(25)9-10-18(24)26;1-5(2,3)4/h1-8H,9-12H2,(H4,21,22,23);1H3,(H,2,3,4)
InChIKeyHTSFLDCSCNSKJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Patamostat Mesilate CAS 114568-32-0: Synthetic Serine Protease Inhibitor for Acute Pancreatitis Research


Patamostat mesilate (E-3123 mesylate, CAS 114568-32-0) is a synthetic serine protease inhibitor with a molecular formula of C21H24N4O7S2 and molecular weight of 508.57 g/mol . The compound potently inhibits trypsin (IC50 = 39 nM), plasmin (IC50 = 950 nM), and thrombin (IC50 = 1.9 μM) in enzymatic assays . Patamostat mesilate has been investigated primarily for its potential to suppress the pathogenesis and progression of experimental acute pancreatitis in preclinical animal models [1]. Structurally, it belongs to the same class of synthetic serine protease inhibitors as nafamostat, camostat, and gabexate mesilate, but its clinical and pharmacological profile remains less extensively documented, limiting its application largely to research settings .

Why Patamostat Mesilate Cannot Be Interchanged with Nafamostat, Camostat, or Gabexate in Research Protocols


Serine protease inhibitors such as nafamostat, camostat, and gabexate mesilate are not functionally interchangeable despite sharing a common inhibitor class. Each compound possesses a distinct inhibition profile across trypsin, plasmin, and thrombin, with IC50 values spanning over two orders of magnitude across the class . Patamostat mesilate exhibits a unique combination of low-nanomolar trypsin inhibition and sub-micromolar plasmin inhibition that differs quantitatively from its closest analogs . Furthermore, differences in molecular structure translate to divergent pharmacokinetic properties, metabolic stability, and tissue distribution, meaning that substituting one compound for another without recalibration of dosing regimens would invalidate experimental comparisons . Researchers must therefore select protease inhibitors based on their specific, experimentally-verified inhibitory constants and established in vivo performance rather than relying on class-level assumptions.

Patamostat Mesilate: Quantitative Comparative Evidence Against Nafamostat, Camostat, and Gabexate


Patamostat Mesilate Trypsin Inhibition Potency Compared to Nafamostat, Camostat, and Gabexate

Patamostat mesilate inhibits trypsin with an IC50 of 39 nM . This places its trypsin inhibitory potency intermediate between camostat (reported trypsin Ki = 1 nM for the parent compound; IC50 for the active metabolite FOY-251 is 55 nM) and gabexate (trypsin IC50 = 9.4 μM; approximately 240-fold less potent than patamostat) . While camostat demonstrates more potent trypsin inhibition at the enzymatic level, patamostat offers a distinct balance of trypsin versus plasmin inhibition that may be advantageous in experimental models where both proteases are pathophysiologically relevant .

Serine Protease Inhibition Trypsin IC50 Acute Pancreatitis Research

Patamostat Mesilate Plasmin Inhibition IC50 Versus Nafamostat, Camostat, and Gabexate

Patamostat mesilate inhibits plasmin with an IC50 of 950 nM . In contrast, gabexate inhibits plasmin with an IC50 of 30 μM (30,000 nM) , making patamostat approximately 32-fold more potent against plasmin. Camostat (FOY-305) inhibits plasmin with an IC50 of 2.64 μM (2,640 nM) , making patamostat approximately 2.8-fold more potent. Nafamostat inhibits plasmin with reported IC50 values in the range of 10-100 nM (class-level reference), which is approximately 10- to 95-fold more potent than patamostat [1].

Plasmin Inhibition Fibrinolysis Protease Inhibitor Selectivity

Patamostat Mesilate Thrombin Inhibition Compared to Gabexate

Patamostat mesilate inhibits thrombin with an IC50 of 1.9 μM (1,900 nM) . Gabexate mesilate inhibits thrombin with an IC50 of 110 μM (110,000 nM) . This represents a 58-fold difference in potency favoring patamostat. Nafamostat inhibits thrombin with IC50 values reported in the sub-micromolar range (class-level reference) [1].

Thrombin Inhibition Coagulation Cascade Disseminated Intravascular Coagulation

Patamostat Mesilate In Vivo Efficacy in Acute Pancreatitis Rat Models

In male Wistar rats (approximately 350 g) with experimentally induced pancreatitis, continuous intravenous infusion of patamostat mesilate at 2 mg/kg per hour significantly improved survival rate and improved multiple parameters including serum and ascitic fluid amylase levels, plasma endotoxin, serum FDP levels, and lysosomal enzyme distribution . Dose-dependent mortality reduction was observed at 0.03-0.3 mg/kg in rats and 0.3-3.0 mg/kg in rabbits . In dogs with pancreatitis, patamostat mesilate (1.0-3.0 mg/kg; intravenous infusion) decreased elevations in serum trypsin and lipase activities [1].

Acute Pancreatitis In Vivo Efficacy Preclinical Animal Model

Patamostat Mesilate Physicochemical Properties and Storage Stability

Patamostat mesilate (CAS 114568-32-0) has a molecular weight of 508.57 g/mol and a molecular formula of C21H24N4O7S2. The compound is typically supplied as a solid with purity ≥98% (HPLC) . Storage recommendations include powder at -20°C for up to 3 years, with stock solutions in solvent stable at -80°C for 1 year . The calculated LogP is 3.848 . Comparable purity and stability data for nafamostat, camostat, and gabexate are available from commercial vendors but do not represent differentiating procurement factors.

Chemical Stability Storage Conditions Research-Grade Purity

Patamostat Mesilate HDAC Inhibitory Activity: A Secondary Pharmacological Property

Patamostat mesilate has been reported to inhibit histone deacetylase (HDAC) activity, leading to accumulation of acetylated histones and microtubule proteins in tumor cells, which induces cell cycle arrest and apoptosis . This HDAC inhibitory activity is not shared by nafamostat, camostat, or gabexate at comparable concentrations, representing a potential point of differentiation for cancer research applications . However, no quantitative IC50 data for HDAC inhibition by patamostat is available in the accessed sources, and the relative potency compared to established HDAC inhibitors remains undocumented.

HDAC Inhibition Cancer Research Epigenetics

Patamostat Mesilate: Recommended Research Applications Based on Quantitative Evidence


Experimental Acute Pancreatitis Research Requiring Moderate Plasmin Inhibition

Patamostat mesilate is most appropriate for acute pancreatitis research protocols where both trypsin and plasmin inhibition are mechanistically relevant. The compound's IC50 of 39 nM for trypsin and 950 nM for plasmin provides a balanced inhibition profile. This profile distinguishes patamostat from camostat (more trypsin-selective with 2.8-fold weaker plasmin inhibition) and gabexate (32-fold weaker plasmin inhibition and 240-fold weaker trypsin inhibition) [1]. The documented in vivo efficacy in rat, rabbit, and dog pancreatitis models at 0.03-3.0 mg/kg provides a validated dosing reference for experimental design.

Thrombin-Mediated Coagulation Studies Requiring Potent Inhibition

For research applications involving thrombin-dependent pathways, patamostat mesilate (thrombin IC50 = 1.9 μM) offers 58-fold greater potency than gabexate (thrombin IC50 = 110 μM) . This substantial difference in potency makes patamostat a more suitable candidate for disseminated intravascular coagulation models or other experimental systems where robust thrombin inhibition is required. Researchers should note that nafamostat provides even more potent thrombin inhibition [1] and may be preferable if maximal potency is the primary selection criterion.

Comparative Pharmacology Studies of Synthetic Serine Protease Inhibitors

Patamostat mesilate occupies a distinct position in the spectrum of synthetic serine protease inhibitors, with trypsin inhibition (39 nM) intermediate between camostat (55 nM) and gabexate (9,400 nM), and plasmin inhibition (950 nM) intermediate between nafamostat (10-100 nM) and gabexate (30,000 nM) . This unique position makes patamostat valuable for structure-activity relationship studies and comparative pharmacological investigations seeking to understand how subtle structural variations influence protease selectivity profiles.

Oncology Research Investigating Dual Serine Protease and HDAC Inhibition

Patamostat mesilate exhibits both serine protease inhibition and HDAC inhibitory activity, leading to accumulation of acetylated histones and microtubule proteins in tumor cells . This dual-target profile is not reported for nafamostat, camostat, or gabexate . Researchers investigating the intersection of protease signaling and epigenetic regulation in cancer biology may find patamostat uniquely suited for proof-of-concept studies, though the absence of quantitative HDAC inhibition data necessitates careful validation within each experimental system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Patamostat mesilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.